molecular formula C14H20O2 B115026 Tetradeca-5,7-diynoic acid CAS No. 140654-92-8

Tetradeca-5,7-diynoic acid

Cat. No.: B115026
CAS No.: 140654-92-8
M. Wt: 220.31 g/mol
InChI Key: IAGHYQJIJUVATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradeca-5,7-diynoic acid is a long-chain fatty acid characterized by the presence of two triple bonds at the 5th and 7th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-5,7-diynoic acid typically involves the cross-coupling of acetylenic precursors. One common method includes the reaction of propargyl halides with terminal acetylenes in the presence of a copper(I) catalyst. This reaction proceeds through an S_N2 mechanism and requires catalytic amounts of copper(I) to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetradeca-5,7-diynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.

    Substitution: The acetylenic hydrogens can be substituted with various functional groups through nucleophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation typically requires a palladium or platinum catalyst under hydrogen gas.

    Substitution: Nucleophilic addition reactions often use organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Diketones and other oxygenated derivatives.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Functionalized fatty acids with various substituents.

Scientific Research Applications

Tetradeca-5,7-diynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and other functional materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tetradeca-5,7-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows the compound to participate in unique chemical reactions that can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Tetradeca-2,4-diynoic acid
  • Hexadeca-7,9-diynoic acid
  • Undeca-2,4-diynoic acid

Comparison: Tetradeca-5,7-diynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity compared to other acetylenic fatty acids

Properties

IUPAC Name

tetradeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGHYQJIJUVATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627493
Record name Tetradeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140654-92-8
Record name Tetradeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.